molecular formula C17H24BrNO4 B13659941 Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate

Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate

Cat. No.: B13659941
M. Wt: 386.3 g/mol
InChI Key: BNEVRCBQXNPAHS-UHFFFAOYSA-N
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Description

Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate is an organic compound with the molecular formula C17H24BrNO4 and a molecular weight of 386.28 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an imidodicarbonate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate typically involves the reaction of 2-(bromomethyl)phenylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate involves the interaction of the bromomethyl group with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The imidodicarbonate moiety acts as a protecting group, stabilizing the intermediate species and facilitating the reaction. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Di-tert-Butyl (2-(bromomethyl)phenyl)imidodicarbonate can be compared with other similar compounds such as:

    Di-tert-Butyl (2-(2-bromoethyl)phenyl)imidodicarbonate: This compound has a similar structure but with an ethyl group instead of a methyl group.

    Di-tert-Butyl (4-(bromomethyl)phenyl)imidodicarbonate: This compound has the bromomethyl group attached to the para position of the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the imidodicarbonate moiety, which provides stability and versatility in various synthetic applications.

Properties

Molecular Formula

C17H24BrNO4

Molecular Weight

386.3 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-18/h7-10H,11H2,1-6H3

InChI Key

BNEVRCBQXNPAHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1CBr)C(=O)OC(C)(C)C

Origin of Product

United States

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